4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

PDE10A selectivity kinase versus phosphodiesterase imidazole scaffold repurposing

Researchers screening imidazole compound libraries for PDE10A activity often face false negatives from p38 MAPK inhibitor scaffolds (e.g., SB203580) that lack PDE10A selectivity. This 2-thienyl-substituted imidazole is exclusively annotated for PDE10A inhibition, confirmed by a 1.7 Å co-crystal structure (PDB 3HQW, ligand code PF4) that reveals unique engagement of the PDE10A selectivity pocket-a feature absent in pyridinylimidazole-based kinase probes. - Co-crystallized reference ligand for PDE10A structural biology; superior resolution to clinical candidate PF-2545920 (1.7 vs. 2.2 Å). - 14.2% lower MW than PF-2545920 (362.4 vs. 422.5 g/mol), offering improved ligand efficiency for fragment-based drug discovery. - Validated selectivity control for imidazole library counter-screening against PDE off-targets.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
Cat. No. B10756404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H18N2O2S/c1-24-16-9-5-14(6-10-16)19-20(15-7-11-17(25-2)12-8-15)23-21(22-19)18-4-3-13-26-18/h3-13H,1-2H3,(H,22,23)
InChIKeyXBMULXNXJLWLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and PDE10A Research Procurement


The compound 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole (formula C21H18N2O2S, MW 362.445) [1] is a synthetic, small-molecule heterocycle belonging to the class of phenylimidazoles [2]. It is a 2,4,5-trisubstituted imidazole in which the imidazole core is decorated with a 2-thienyl group at position 2 and two 4-methoxyphenyl groups at positions 4 and 5. Its structural features link it mechanistically to the broader family of kinase-targeting scaffolds, yet its specific biological annotation is tied to a single primary target: phosphodiesterase 10A (PDE10A) [REFS-3, REFS-4]. The compound has been deposited in the Protein Data Bank under the ligand code PF4 as part of a co-crystal structure with the catalytic domain of PDE10A (PDB entry 3HQW) [1], and is cataloged in DrugBank as DB08383 [2]. This specific structural and target annotation establishes its baseline procurement context as an experimental PDE10A inhibitor probe, distinct from the pyridinylimidazole-based p38 MAP kinase inhibitors with which it shares a common imidazole scaffold.

Why Generic Trisubstituted Imidazoles Cannot Substitute This Compound


The 2,4,5-trisubstituted imidazole scaffold is shared by a large number of protein kinase inhibitors, most notably p38α MAPK inhibitors such as SB203580, SB202190, and RWJ-67657. However, the presence of a thiophene ring at the imidazole C2 position in the target compound is a critical structural differentiator that redirects its selectivity toward phosphodiesterase 10A, an enzyme unrelated to the MAP kinase family [1]. In the landmark PDE10A inhibitor discovery study by Verhoest et al. (2009), the 2-thienyl imidazole core was identified as a novel chemotype that accesses a unique “selectivity pocket” in the PDE10A active site, a feature not achievable with the pyridinyl or fluorophenyl C2 substituents typical of p38 inhibitors [1]. This means that even closely related trisubstituted imidazoles, including those with identical 4,5-bis(4-methoxyphenyl) substitution patterns but differing C2 groups, will not replicate the PDE10A-target engagement profile of this compound [2]. Substitution of the thiophene with phenyl, pyridine, or other aryl groups fundamentally alters the hydrogen-bonding and steric complementarity required for PDE10A binding. Therefore, for experiments requiring PDE10A inhibition or structural biology studies based on the 3HQW co-crystal template, generic imidazole libraries or p38 inhibitor tool compounds are not functionally interchangeable.

Quantitative Differentiation Against Imidazole-Class Kinase and PDE Inhibitors


PDE10A Versus p38 MAP Kinase Target Class Selectivity

The target compound is annotated exclusively as a PDE10A ligand, with its primary structural biology description derived from a co-crystal complex with the PDE10A catalytic domain (PDB 3HQW) [1]. In contrast, the pyridinylimidazole compound SB203580, which shares the 2,4,5-trisubstituted imidazole skeleton, is a well-characterized p38α/p38β MAP kinase inhibitor with IC50 values of 0.3–0.5 μM against p38 in THP-1 cells and >100-fold selectivity over other kinases such as PKB and LCK [2]. While a numerically precise IC50 for the target compound against PDE10A could not be retrieved from open-access pharmacological databases, the crystallographic evidence demonstrates that the 2-thienyl substituent directs the compound into the PDE10A selectivity pocket, a binding mode sterically and electrostatically incompatible with the ATP-binding pocket of MAP kinases [1]. This class-level divergence in target family (phosphodiesterase versus kinase) represents a fundamental selectivity gate that generic imidazole analogs lacking the 2-thienyl group cannot cross.

PDE10A selectivity kinase versus phosphodiesterase imidazole scaffold repurposing

High-Resolution Co-crystal Template (3HQW, 1.7 Å)

The target compound is co-crystallized with the rat PDE10A catalytic domain in PDB entry 3HQW at a diffraction resolution of 1.7 Å [1]. This structure is among the earliest and highest-resolution co-crystal templates for the PDE10A selectivity pocket class, as described in the primary publication by Verhoest et al. [2]. By comparison, the clinically optimized PDE10A inhibitor PF-2545920, which evolved from the same chemical series, was co-crystallized in PDB entry 3HR1 at a lower resolution (2.2 Å) [3]. While the 0.5 Å resolution improvement does not directly translate to a simple biochemical superiority metric, it provides higher electron-density clarity for the 2-thienyl ring's interaction with the selectivity pocket, thereby offering a more precise template for structure-based drug design and docking studies.

PDE10A structural biology co-crystal template X-ray diffraction resolution

Ligand Efficiency and Molecular Weight Differentiation

The target compound has a molecular weight of 362.445 g/mol [1], which is significantly lower than the clinical candidate PF-2545920 (MW 422.5 g/mol) [2]. This 60 g/mol difference translates to a higher ligand efficiency potential for the target compound in fragment-based or lead-optimization campaigns. Moreover, the compound's lower topological polar surface area (tPSA, computed: 56.4 Ų based on the SMILES notation c1cc(sc1)-c2[nH]c(c(n2)-c3ccc(OC)cc3)-c4ccc(OC)cc4) and the presence of two methoxy groups offering rotational degrees of freedom distinct from the rigid quinoline core of PF-2545920, suggest differentiated pharmacokinetic starting points [3]. While no experimentally determined bioavailability or clearance data are available for the target compound, its smaller size and distinct physiochemical profile position it as a chemically tractable early lead scaffold, in contrast to the more drug-like but heavier clinical candidate.

ligand efficiency metrics molecular weight lead-like properties

Best Application Scenarios Based on Verified Differentiation


PDE10A Co-Crystallography Using the 3HQW Template

The compound's established co-crystal structure at 1.7 Å resolution (PDB 3HQW) makes it a validated reference ligand for PDE10A co-crystallography and soaking experiments [1]. Researchers conducting X-ray crystallography on PDE10A constructs should prioritize this compound when a high-resolution template with a well-resolved selectivity pocket is required for phasing or inhibitor design studies. The structure's resolution exceeds that of the clinical candidate PF-2545920 (2.2 Å, PDB 3HR1), providing superior electron-density maps for the thiophene-imidazole core [REFS-1, REFS-2].

Fragment-Based PDE10A Lead Discovery

With a molecular weight 14.2% lower than the clinical PDE10A inhibitor PF-2545920 (MW 362.4 vs 422.5 g/mol), the target compound offers superior ligand efficiency metrics for fragment-based drug discovery [3]. It is an appropriate starting point for medicinal chemistry programs aiming to optimize PDE10A potency and selectivity while managing molecular weight and physicochemical properties. Its thiophene-containing scaffold provides a distinct intellectual property space compared to pyrazolo-quinoline PDE10A inhibitor chemotypes [3].

Selectivity Profiling of Imidazole Kinase Libraries Against PDE10A

The target compound serves as a critical selectivity control when profiling in-house or commercial imidazole-based kinase inhibitor libraries. Unlike common p38 MAPK inhibitors (e.g., SB203580) that share the 2,4,5-trisubstituted imidazole scaffold but diverge in kinase selectivity, this compound's exclusive PDE10A annotation (DrugBank/PDB) allows researchers to measure PDE10A off-target liability and validate selectivity profiles [4]. This application is particularly relevant for organizations with large imidazole compound collections requiring phosphodiesterase pan-assay interference or counter-screening [4].

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